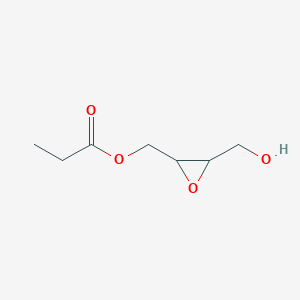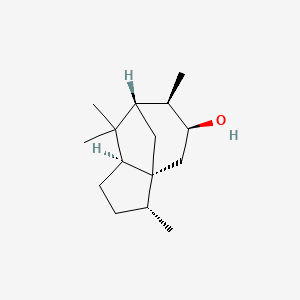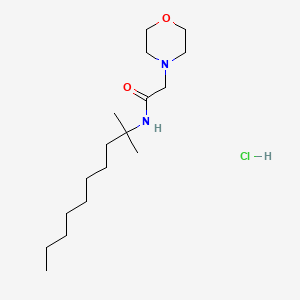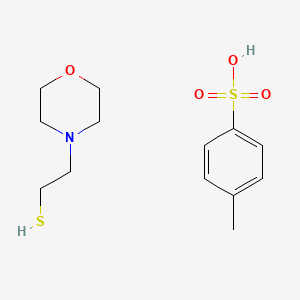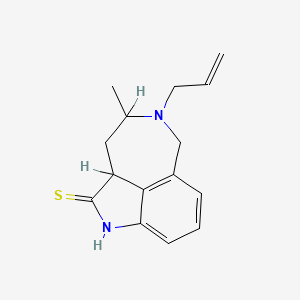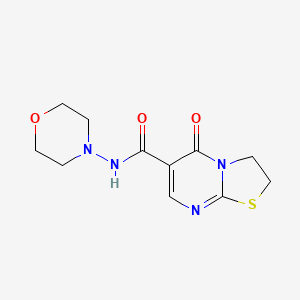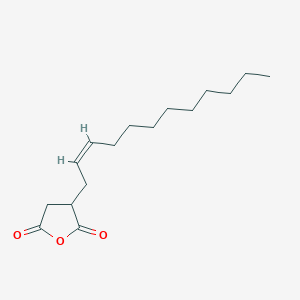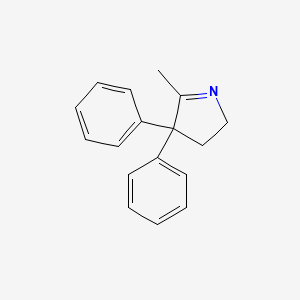
Methanone, (4-chlorophenyl)(4-(beta-D-galactopyranosyloxy)phenyl)-, hemihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone, (4-chlorophenyl)(4-(beta-D-galactopyranosyloxy)phenyl)-, hemihydrate is a complex organic compound characterized by the presence of a methanone group attached to a 4-chlorophenyl and a 4-(beta-D-galactopyranosyloxy)phenyl group
准备方法
合成路线和反应条件
甲酮,(4-氯苯基)(4-(β-D-吡喃半乳糖基氧基)苯基)-,半水合物的合成通常涉及多个步骤,从易得的前体开始。关键步骤包括:
4-氯苯基基团的形成: 可以通过使用如亚硫酰氯或五氯化磷等试剂的氯化反应来实现。
β-D-吡喃半乳糖基氧基基团的连接: 此步骤涉及糖基化反应,其中使用三氟甲磺酸银或三氟化硼乙醚等催化剂将半乳糖衍生物连接到苯环。
甲酮基团的形成: 这可以通过使用乙酰氯和氯化铝作为催化剂的傅-克酰基化反应来完成。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这包括使用连续流动反应器、自动化合成平台和严格的纯化技术,如重结晶和色谱法。
化学反应分析
反应类型
甲酮,(4-氯苯基)(4-(β-D-吡喃半乳糖基氧基)苯基)-,半水合物可以进行各种化学反应,包括:
氧化: 使用如高锰酸钾或三氧化铬等氧化剂。
还原: 使用如氢化铝锂或硼氢化钠等还原剂。
取代: 卤化、硝化和磺化反应分别使用卤素、硝酸和硫酸等试剂。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 干燥乙醚中的氢化铝锂。
取代: 在如氯化铁(III)等催化剂存在下的氯或溴。
主要形成的产物
氧化: 形成羧酸或酮。
还原: 形成醇或烷烃。
取代: 形成卤代、硝基或磺化的衍生物。
科学研究应用
甲酮,(4-氯苯基)(4-(β-D-吡喃半乳糖基氧基)苯基)-,半水合物在科学研究中具有广泛的应用:
化学: 用作有机合成的构建块,并在各种化学反应中用作试剂。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌活性。
医学: 研究其潜在的治疗效果,以及作为药物开发中的先导化合物。
工业: 用于生产特种化学品,以及作为合成复杂分子的中间体。
作用机制
甲酮,(4-氯苯基)(4-(β-D-吡喃半乳糖基氧基)苯基)-,半水合物的作用机制涉及其与特定分子靶标和途径的相互作用。它可能通过以下方式发挥作用:
与酶或受体结合: 调节其活性并影响细胞过程。
干扰代谢途径: 抑制或激活参与代谢反应的关键酶。
诱导细胞反应: 通过信号通路触发凋亡、细胞周期阻滞或其他细胞反应。
相似化合物的比较
甲酮,(4-氯苯基)(4-(β-D-吡喃半乳糖基氧基)苯基)-,半水合物可以与以下类似化合物进行比较:
甲酮,(4-氯苯基)(4-羟基苯基)-: 缺乏β-D-吡喃半乳糖基氧基基团,导致不同的化学和生物特性。
甲酮,(4-溴苯基)(4-(β-D-吡喃半乳糖基氧基)苯基)-: 含有溴原子而不是氯原子,这可能会影响其反应性和相互作用。
甲酮,(4-氯苯基)(4-(β-D-吡喃葡萄糖基氧基)苯基)-: 含有葡萄糖基氧基基团而不是半乳糖基氧基基团,导致不同的生物活性。
属性
CAS 编号 |
83357-01-1 |
|---|---|
分子式 |
C19H19ClO7 |
分子量 |
394.8 g/mol |
IUPAC 名称 |
(4-chlorophenyl)-[4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C19H19ClO7/c20-12-5-1-10(2-6-12)15(22)11-3-7-13(8-4-11)26-19-18(25)17(24)16(23)14(9-21)27-19/h1-8,14,16-19,21,23-25H,9H2/t14-,16+,17+,18-,19-/m1/s1 |
InChI 键 |
FHGFQMNKMSEOMB-QFACEVIFSA-N |
手性 SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O |
规范 SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)OC3C(C(C(C(O3)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


